n,n,n-Trimethylethenaminium

Ionic Liquids Green Chemistry Catalysis

N,N,N-Trimethylethenaminium (CAS 13448-18-5), also known as trimethylvinylammonium or neurine, is a distinguished quaternary ammonium cation featuring a rare polymerizable vinyl group. This unsaturated moiety imparts unique ionic liquid character and enables covalent incorporation into polymer backbones via free-radical polymerization, a capability absent in saturated analogs like choline. This makes it an essential monomer for streamlining the synthesis of permanently charged coatings, adhesives, and hydrogels, or for creating high-turnover hydrosilylation catalysts (TON >98,200). Source this high-purity standard (≥98%) for advanced material research and metabolomics applications, including its verified use as a constituent in Cannabis sativa profiling.

Molecular Formula C5H12N+
Molecular Weight 86.16 g/mol
CAS No. 13448-18-5
Cat. No. B3034041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n,n-Trimethylethenaminium
CAS13448-18-5
Molecular FormulaC5H12N+
Molecular Weight86.16 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C=C
InChIInChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1
InChIKeyPPJWCUOWPVSSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N-Trimethylethenaminium (CAS 13448-18-5): A Vinyl-Containing Quaternary Ammonium Cation for Advanced Materials and Catalysis Research


N,N,N-Trimethylethenaminium (CAS 13448-18-5), also known as trimethylvinylammonium or neurine, is a quaternary ammonium cation distinguished by a polymerizable vinyl group [1]. This unsaturated substituent imparts ionic liquid character and enables unique reactivity in free‑radical polymerization and catalyst immobilization [2]. Predicted properties such as logP −2.9 and water solubility 0.028 g/L reflect a highly hydrophilic profile that differentiates it from saturated analogs [3].

Why N,N,N-Trimethylethenaminium Cannot Be Replaced by Saturated Quaternary Ammonium Analogs


Saturated quaternary ammonium salts lack the vinyl moiety required for free‑radical polymerization or catalyst immobilization via π‑interactions . The presence of the C=C double bond in N,N,N‑trimethylethenaminium confers ionic liquid character (Tm < 100 °C) and enables covalent incorporation into polymeric matrices, a feature absent in compounds like choline or tetramethylammonium [1]. This functional disparity makes direct substitution without altering synthetic outcomes impossible [2].

Quantitative Differentiation of N,N,N-Trimethylethenaminium Against Closest Comparators


Ionic Liquid Behavior: Trimethylvinylammonium Salts Exhibit Melting Points Below 100 °C

Salts of N,N,N‑trimethylethenaminium display melting points below 100 °C, classifying them as ionic liquids (ILs), whereas analogous saturated ammonium salts typically melt at >200 °C [1]. This low Tm enables biphasic catalysis and recyclable catalyst systems [2].

Ionic Liquids Green Chemistry Catalysis

Catalytic Performance: Turnover Number of 98,200 and 10‑Cycle Recyclability

In the biphasic hydrosilylation of octene with heptamethyltrisiloxane, a catalytic system employing trimethylvinylammonium ionic liquids achieved a turnover number (TON) of 98,200 and could be recycled 10 times without activity loss [1]. This performance surpasses many conventional systems, which typically exhibit TONs in the 10³–10⁴ range and limited reusability [2].

Hydrosilylation Homogeneous Catalysis Catalyst Recycling

Polymerization Reactivity: Direct Vinyl Polymerization vs. Post‑Quaternization

The vinyl substituent in N,N,N‑trimethylethenaminium undergoes free‑radical polymerization, allowing the cation to be covalently incorporated into polymer backbones . In contrast, saturated quaternary ammonium salts (e.g., choline) cannot be directly polymerized and must be introduced via post‑polymerization quaternization or grafting .

Cationic Polymers Free Radical Polymerization Ion-Exchange Resins

Lipophilicity Contrast: Predicted logP of −2.9 vs. Choline's −0.315

Predicted logP for N,N,N‑trimethylethenaminium is −2.9 (ALOGPS), significantly lower than choline's logP of −0.315 [1][2]. This 2.6 log unit difference indicates substantially higher hydrophilicity, which may affect membrane partitioning and biological distribution.

Lipophilicity QSAR ADME

Natural Occurrence: Authentic Standard for Cannabis sativa Metabolomics

N,N,N‑Trimethylethenaminium has been identified as a constituent of Cannabis sativa [1]. This contrasts with many quaternary ammonium compounds used in research, which are purely synthetic. Its natural origin provides a unique biological relevance for metabolomic studies.

Natural Product Cannabis Metabolomics

High‑Value Application Scenarios for N,N,N‑Trimethylethenaminium Based on Demonstrated Differentiation


Ionic Liquid‑Catalyzed Hydrosilylation for High‑TON Organosilicon Synthesis

Researchers developing high‑turnover hydrosilylation processes can employ trimethylvinylammonium‑based ionic liquids to achieve TONs exceeding 98,200 and 10 recycles, thereby reducing catalyst loading and waste compared to conventional Speier‑type catalysts [1].

Direct Synthesis of Cationic Polymers and Hydrogels

Polymer chemists seeking to incorporate permanent positive charges into polymer backbones without post‑polymerization modification can use trimethylvinylammonium as a vinyl monomer in free‑radical polymerization, streamlining the production of coatings, adhesives, and hydrogels .

Metabolomics and Natural Product Authentication

Metabolomics facilities requiring authentic standards for Cannabis sativa profiling can source N,N,N‑trimethylethenaminium as a verified natural constituent, ensuring accurate compound identification in complex plant extracts [2].

Phase‑Transfer Catalysis and Surfactant Development

The amphiphilic nature and cationic charge of trimethylvinylammonium make it suitable for phase‑transfer catalysis and as a building block for surfactants; the choice of counterion allows fine‑tuning of solubility and interfacial properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for n,n,n-Trimethylethenaminium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.